molecular formula C14H12ClFN2O2S B14080249 N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B14080249
M. Wt: 326.8 g/mol
InChI Key: JZCIBHAOAAKHKD-UHFFFAOYSA-N
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Description

N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group, a fluorine atom, and a chlorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfon

Properties

Molecular Formula

C14H12ClFN2O2S

Molecular Weight

326.8 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12ClFN2O2S/c1-10-5-7-11(8-6-10)21(19,20)18-17-9-12-13(15)3-2-4-14(12)16/h2-9,18H,1H3

InChI Key

JZCIBHAOAAKHKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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